4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-2-phenyl-1,3-thiazole
Description
"4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-2-phenyl-1,3-thiazole" is an intricate organic compound that garners interest due to its unique structural attributes and its potential applications across various fields such as medicinal chemistry and materials science. The compound integrates diverse structural features, including a benzofuran moiety, a thiazole ring, and phenyl groups, each contributing to its functionality.
Properties
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-2-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c1-20(2)11-15-9-6-10-17(18(15)23-20)22-12-16-13-24-19(21-16)14-7-4-3-5-8-14/h3-10,13H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHDRHDAKAAHAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CSC(=N3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-2-phenyl-1,3-thiazole" typically follows a multi-step organic synthesis protocol:
Formation of the Benzofuran Moiety
Starting from 2,2-dimethyl-1,3-propanediol, the reaction proceeds via cyclization using an acid catalyst to form the benzofuran structure.
Synthesis of Thiazole Ring
The thiazole ring can be synthesized through a condensation reaction involving an α-haloketone and a thiourea compound under basic conditions.
Coupling of Functional Groups
The final step involves coupling the benzofuran moiety with the thiazole ring via an ether linkage. This is achieved using a Mitsunobu reaction or a Williamson ether synthesis, with an appropriate base and solvent.
Industrial Production Methods
Industrial synthesis might follow similar steps but on a larger scale, optimizing yield and purity. Techniques like continuous flow synthesis and use of catalysts that facilitate the coupling reactions efficiently are employed. Ensuring the scalability of the synthetic routes while maintaining eco-friendly practices remains a priority.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, primarily affecting the benzofuran moiety. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: : Reduction can occur at the thiazole ring, using agents like lithium aluminum hydride.
Substitution: : Electrophilic substitution reactions can target the phenyl ring, with reagents like nitrating mixtures (HNO₃/H₂SO₄).
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: : Nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products
The major products from these reactions depend on the initial conditions but include hydroxylated benzofurans, reduced thiazole derivatives, and substituted phenyl compounds.
Scientific Research Applications
"4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-2-phenyl-1,3-thiazole" finds applications in several scientific domains:
Chemistry: : Used as a ligand in coordination chemistry for synthesizing metal complexes.
Biology: : Explored for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: : Investigated as a scaffold for developing new pharmacological agents targeting specific enzymes or receptors.
Industry: : Utilized in the synthesis of advanced materials like polymers and as intermediates in organic synthesis.
Mechanism of Action
The mechanism by which this compound exerts its effects is highly dependent on its application context. In biological systems, its activity may involve interaction with enzyme active sites or receptor binding, modulating biochemical pathways. In material science, its unique electronic properties contribute to the development of conductive or photoresponsive materials.
Comparison with Similar Compounds
Conclusion
"4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-2-phenyl-1,3-thiazole" stands out due to its complex structure and wide range of potential applications. From chemical synthesis to biological activity, its unique attributes make it a compound of interest across multiple scientific fields.
Hope this gives you a robust starting point for your exploration into this fascinating compound!
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
